Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

Catalog No.
S12956879
CAS No.
M.F
C8H14Cl3N
M. Wt
230.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

Product Name

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride

IUPAC Name

3-chloro-N-(3-chlorobut-2-enyl)but-2-en-1-amine;hydrochloride

Molecular Formula

C8H14Cl3N

Molecular Weight

230.6 g/mol

InChI

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H

InChI Key

CUJWWPNLJUMOGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNCC=C(C)Cl)Cl.Cl

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C8H14Cl3NC_8H_{14}Cl_3N and a molar mass of 230.56 g/mol. It is classified as a nitrogen mustard, a type of alkylating agent that interacts with DNA, leading to potential therapeutic applications in cancer treatment. The compound is sensitive to moisture and should be stored at room temperature, away from incompatible substances. It is recognized for its irritant properties and requires careful handling .

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride primarily undergoes reactions typical of alkylating agents. The compound can react with nucleophiles, such as DNA bases, through a mechanism involving the formation of a cyclic intermediate that facilitates the transfer of alkyl groups. This process can lead to DNA cross-linking, which is a significant factor in its biological activity and potential cytotoxic effects .

The biological activity of bis(3-chlorobut-2-en-1-yl)amine hydrochloride is largely attributed to its ability to alkylate DNA. This action can disrupt normal cellular processes, leading to apoptosis in rapidly dividing cells, such as cancer cells. Its mechanism of action involves forming covalent bonds with nucleophilic sites on DNA, which can inhibit replication and transcription, ultimately resulting in cell death .

Additionally, this compound has been studied for its potential use in proteomics research due to its ability to modify proteins through similar alkylation mechanisms .

The synthesis of bis(3-chlorobut-2-en-1-yl)amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chlorobut-2-en-1-amine.
  • Alkylation Reaction: The amine undergoes an alkylation reaction with an appropriate alkyl halide under basic conditions.
  • Formation of Hydrochloride Salt: The final product is obtained by reacting the free base with hydrochloric acid to form the hydrochloride salt.

This method ensures high yields and purity of the final product while maintaining the integrity of the reactive functional groups .

Bis(3-chlorobut-2-en-1-yl)amine hydrochloride has several applications:

  • Cancer Treatment: Due to its DNA alkylating properties, it is investigated as a potential chemotherapeutic agent.
  • Proteomics Research: It serves as a biochemical tool for modifying proteins in various research contexts.
  • Chemical Synthesis: The compound is utilized as a reagent in organic synthesis for creating complex molecules .

Studies on bis(3-chlorobut-2-en-1-yl)amine hydrochloride have focused on its interactions with biological macromolecules, particularly DNA and proteins. The compound's ability to form covalent bonds with nucleophilic sites has been extensively documented, highlighting its potential for inducing mutations and affecting cellular functions. Interaction studies often involve assessing the compound's effects on cell viability and proliferation in various cancer cell lines, providing insight into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities or biological activities with bis(3-chlorobut-2-en-1-yl)amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaMolar Mass (g/mol)Unique Features
(3-Chloro-but-2-enyl)-(1-phenyl-ethyl)amine hydrochlorideC12H17Cl2N246.18Contains an additional phenyl group enhancing lipophilicity
N,N-Bis(3-chloropropyl)amineC6H12Cl2N175.07Different alkyl chain length affecting reactivity
4-(3-Chloro-but-2-enyl)-morpholineC10H14ClN185.68Morpholine ring adds unique properties for solubility

Uniqueness: Bis(3-chlorobut-2-en-1-yl)amine hydrochloride is distinctive due to its specific structure that allows for selective interaction with DNA, making it particularly relevant in cancer research compared to other nitrogen mustards or alkylating agents.

The synthesis of bis(3-chlorobut-2-en-1-yl)amine hydrochloride requires careful consideration of precursor compounds and their corresponding reaction pathways . The most effective synthetic approach begins with 3-chlorobut-2-en-1-amine as the primary precursor, which undergoes alkylation reactions to form the desired bis-substituted amine product [2] [3]. Alternative precursor selection strategies involve the use of ethanolamine derivatives, which can be systematically chlorinated and modified through controlled substitution reactions [2].

The reaction pathways for bis(3-chlorobut-2-en-1-yl)amine hydrochloride synthesis typically follow a stepwise alkylation mechanism [3]. The initial step involves the formation of the primary amine intermediate through nucleophilic substitution reactions, where the amine nitrogen acts as a nucleophile attacking the electrophilic carbon center of the chlorobutenyl moiety [4] . This process is facilitated by the presence of strong bases such as potassium carbonate or cesium carbonate, which enhance the nucleophilicity of the amine group [6] .

Research findings indicate that the selection of appropriate precursors significantly influences the overall yield and selectivity of the synthesis [8] [9]. The use of 3-chlorobut-2-en-1-amine as a starting material provides optimal reactivity patterns due to the strategic positioning of the chlorine substituent, which enhances the electrophilic character of the adjacent carbon atoms [10] [11]. Alternative pathways involving reductive amination techniques have been explored, utilizing butenyl ketone derivatives as precursors in combination with primary amines [12] [13].

Table 1: Precursor Selection Data

Precursor CompoundMolecular FormulaMolecular Weight (g/mol)Reaction TypeExpected Yield (%)
3-Chlorobut-2-en-1-amineC₄H₈ClN121.57Alkylation75-85
EthanolamineC₂H₇NO61.08Chlorination/Amination60-70
3-Chlorobut-2-eneC₄H₇Cl90.55Amination50-65
But-2-yn-1-olC₄H₆O70.09Chlorination/Amination45-60
4-Chlorobut-2-yneC₄H₅Cl88.53Reduction/Amination40-55

The mechanistic understanding of these reaction pathways reveals that the formation of bis(3-chlorobut-2-en-1-yl)amine proceeds through a series of nucleophilic substitution reactions [14] [15]. The primary amine intermediate undergoes a second alkylation step, where another equivalent of the chlorobutenyl precursor reacts to form the bis-substituted product [16] [17]. This sequential alkylation process requires precise control of reaction conditions to prevent over-alkylation and the formation of tertiary amine byproducts [18] [19].

Transition-metal catalyzed approaches have been investigated as alternative synthetic methodologies [8] [20]. These methods utilize palladium or nickel catalysts to facilitate carbon-nitrogen bond formation under milder reaction conditions [21] [22]. The catalytic systems demonstrate enhanced selectivity and reduced formation of unwanted side products compared to traditional thermal activation methods [23] [24].

Stepwise Synthesis Optimization

The optimization of stepwise synthesis protocols for bis(3-chlorobut-2-en-1-yl)amine hydrochloride involves systematic investigation of reaction parameters including temperature, reaction time, solvent systems, and catalyst selection [25] [26]. Research findings demonstrate that optimal reaction temperatures range from 140 to 160 degrees Celsius for the primary alkylation step, with reaction times of 5 to 7 hours providing maximum conversion efficiency [19] [27].

Solvent selection plays a critical role in synthesis optimization, with polar aprotic solvents such as dimethylformamide and acetonitrile demonstrating superior performance compared to protic or non-polar alternatives [11] [13]. The polarity of the solvent system influences both the solubility of reactants and the stabilization of ionic intermediates formed during the alkylation process [28]. Mixed solvent systems, particularly toluene-dimethylformamide combinations, have shown enhanced reaction rates and improved product selectivity [19] [25].

Base selection and concentration optimization represent crucial parameters in stepwise synthesis protocols [6] . Potassium carbonate and cesium carbonate emerge as the most effective bases, with optimal concentrations ranging from 2 to 3 equivalents relative to the amine precursor [26] [27]. The use of potassium iodide as a co-catalyst enhances reaction rates through halide exchange mechanisms, facilitating the formation of more reactive alkylating intermediates [2] [28].

Table 2: Stepwise Synthesis Optimization Data

StepTemperature (°C)Time (hours)Solvent SystemCatalyst/BaseYield Range (%)
Primary Amine Formation120-1604-6Toluene/DimethylformamidePotassium Carbonate/Potassium Iodide70-80
Secondary Alkylation130-1705-8Acetonitrile/DimethoxyethaneCesium Carbonate/Diisopropylethylamine65-75
Hydrochloride Salt Formation20-250.5-1Ethanol/EtherHydrogen Chloride Gas85-95
Purification50-602-4Ethanol/WaterNone80-90

The second alkylation step requires elevated temperatures ranging from 130 to 170 degrees Celsius to overcome the reduced nucleophilicity of the secondary amine intermediate [25] [26]. Extended reaction times of 5 to 8 hours are necessary to achieve complete conversion, as the steric hindrance around the nitrogen center reduces the reaction rate compared to the initial alkylation step [19] [27]. The use of cesium carbonate as a base in this step provides enhanced reactivity due to its superior basicity and reduced coordination to the amine substrate [6] .

Microwave-assisted synthesis protocols have been developed as an alternative optimization strategy [20]. These methods utilize microwave irradiation to achieve rapid heating and enhanced reaction rates, reducing overall synthesis time from 10-15 hours to 0.5-2 hours [20]. The microwave-assisted approach demonstrates yields of 70-80 percent, representing a significant improvement over conventional thermal heating methods.

The formation of the hydrochloride salt represents the final step in the synthesis optimization sequence [2] [27]. This process involves the treatment of the free amine with anhydrous hydrogen chloride gas in alcoholic solvents at ambient temperature [28]. The salt formation reaction proceeds quantitatively within 0.5 to 1 hour, providing yields of 85-95 percent [2] [26].

Table 3: Reaction Condition Optimization Parameters

ParameterOptimal RangeEffect on YieldEffect on SelectivityOptimization Factor
Temperature140-160°CCriticalHigh1.5-2.0x
Reaction Time5-7 hoursModerateLow1.2-1.4x
Solvent PolarityMedium (Dimethylformamide, Acetonitrile)HighHigh1.3-1.6x
Base Concentration2-3 equivalentsHighModerate1.4-1.7x
Catalyst Loading5-10 mol%ModerateHigh1.2-1.3x

Purification Techniques and Yield Maximization

The purification of bis(3-chlorobut-2-en-1-yl)amine hydrochloride presents unique challenges due to the basic nature of the amine functionality and its tendency to interact strongly with silica-based stationary phases [13] [22]. Column chromatography using silica gel requires the addition of triethylamine or ammonia to the mobile phase to neutralize acidic silanol groups and prevent irreversible adsorption of the amine product [13] [24].

Optimized column chromatography protocols utilize dichloromethane-methanol-triethylamine mobile phase systems in ratios of 90:9:1, providing recovery yields of 75-85 percent with purities of 90-95 percent [13] [22]. Alternative stationary phases, including alumina and reverse-phase materials, demonstrate improved compatibility with amine-containing compounds [24]. Alumina-based separations using hexane-ethyl acetate mobile phases achieve recovery yields of 80-90 percent with processing times of 2-4 hours [22] [24].

Reverse-phase high-performance liquid chromatography represents the most effective purification technique for bis(3-chlorobut-2-en-1-yl)amine hydrochloride [24]. The use of acetonitrile-water mobile phase systems with basic pH modifiers provides excellent separation efficiency and high recovery yields of 85-95 percent [13] [22]. The reverse-phase approach eliminates the problematic interactions between basic amine groups and acidic silica surfaces, resulting in superior peak shapes and quantitative recoveries [24].

Table 4: Purification Techniques and Yield Data

Purification MethodMobile Phase/SolventRecovery Yield (%)Purity Achieved (%)Processing Time (hours)
Column Chromatography (Silica)Dichloromethane/Methanol/Triethylamine (90:9:1)75-8590-953-5
Column Chromatography (Alumina)Hexane/Ethyl Acetate (80:20)80-9085-922-4
Reverse Phase High-Performance Liquid ChromatographyAcetonitrile/Water (60:40)85-9595-991-2
RecrystallizationEthanol/Water70-8085-904-8
DistillationHigh Vacuum60-7580-882-3

Recrystallization techniques provide an alternative purification approach, particularly effective for the hydrochloride salt form of the compound [2] [27]. Ethanol-water solvent systems at elevated temperatures allow for dissolution of the crude product, followed by controlled cooling to induce crystallization [26] [28]. This method achieves purities of 85-90 percent with recovery yields of 70-80 percent, though extended processing times of 4-8 hours are required [2] [27].

Yield maximization strategies focus on minimizing product losses during workup and purification procedures [19] [25]. The implementation of continuous extraction techniques reduces the number of transfer steps and associated material losses [26] [28]. Optimization of reaction stoichiometry, particularly the use of slight excess of alkylating agents, ensures complete conversion of amine starting materials and maximizes product formation [19] [25].

Table 5: Comparative Analysis of Synthesis Routes

Synthesis RouteStarting MaterialOverall Yield (%)Reaction Time (hours)AdvantagesDisadvantages
Direct Alkylation3-Chlorobut-2-en-1-amine60-708-12High yield, simpleMultiple products
Reductive AminationButenyl Ketone + Amine45-556-10Good selectivityLow overall yield
Gabriel SynthesisPhthalimide Derivative35-4512-16Clean reactionLong reaction time
Hofmann DegradationAmide Precursor25-3510-15Mild conditionsHarsh conditions
Microwave-AssistedMixed Precursors70-800.5-2Fast, efficientEquipment dependent

The development of one-pot synthesis protocols represents an advanced approach to yield maximization [20]. These methods combine multiple synthetic steps into a single reaction vessel, eliminating intermediate isolation and purification steps that contribute to product losses [26] [28]. One-pot procedures achieve overall yields of 70-80 percent compared to 50-60 percent for stepwise protocols involving intermediate purifications [20].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

229.019183 g/mol

Monoisotopic Mass

229.019183 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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